![molecular formula C17H18N4O2S B6507259 Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- CAS No. 941869-27-8](/img/structure/B6507259.png)
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
Overview
Description
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- is a complex organic compound that features a unique combination of benzothiazole, piperazine, and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Piperazine Derivatization: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base.
Isoxazole Formation: The isoxazole ring is formed by cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine hydrochloride under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole-piperazine intermediate with the isoxazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or isoxazole rings, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, [4-(4-methyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-
- Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-4-isoxazolyl-
- Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-3-isoxazolyl-
Uniqueness
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- stands out due to its specific substitution pattern and the combination of benzothiazole, piperazine, and isoxazole moieties, which confer unique biological activities and chemical properties.
This detailed article provides a comprehensive overview of Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- (CAS Number: 941869-27-8) is a complex organic compound that incorporates a benzothiazole moiety, a piperazine ring, and an isoxazole structure. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical structure of Methanone, [4-(4-ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolyl- can be represented as follows:
This structure highlights the presence of key functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that Methanone exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
Methanone has shown promise in anticancer research. In vitro studies reveal that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it appears to inhibit tumor growth in animal models, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Neuroprotective Effects
Preliminary studies indicate that Methanone may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its therapeutic profile for conditions such as Alzheimer's disease.
The biological activity of Methanone is attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways.
- Apoptosis Induction : Methanone promotes programmed cell death in cancer cells through caspase activation.
Table 1: Summary of Biological Activities
Clinical Relevance
While laboratory studies provide valuable insights into the biological activity of Methanone, clinical trials are necessary to establish its efficacy and safety in humans. Ongoing research aims to explore its potential as a therapeutic agent across various medical fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what key reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzothiazole or isoxazole ring via cyclization reactions under controlled temperatures (80–120°C) .
- Step 2 : Piperazine coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to link the benzothiazole and isoxazole moieties .
- Critical conditions : Anhydrous solvents (e.g., DMF or THF), inert atmosphere (N₂/Ar), and precise stoichiometry to minimize side products .
- Yield optimization : Use of HPLC to monitor intermediate purity (>95%) and adjust reaction time .
Q. Which analytical techniques are most effective for characterizing intermediates and the final product?
- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, particularly to resolve stereochemistry of the piperazine and isoxazole rings .
- HPLC-MS : To verify molecular weight and detect trace impurities (<0.5% threshold) .
- X-ray crystallography : For unambiguous confirmation of crystal structure in stable intermediates .
Q. How can researchers address common purification challenges for this compound?
- Recrystallization : Use ethanol/water mixtures for polar intermediates; hexane/ethyl acetate for non-polar derivatives .
- Column chromatography : Silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate isomers .
- Challenges : Hydroscopic intermediates require rapid handling under dry conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) for structural elucidation be resolved?
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., piperazine-linked heterocycles in ).
- Dynamic NMR : To detect conformational flexibility in the piperazine ring that may cause signal splitting .
- DFT calculations : Predict theoretical NMR/IR spectra and compare with experimental data .
Q. What strategies optimize reaction conditions when intermediates are thermally unstable?
- Low-temperature coupling : Perform Suzuki-Miyaura reactions at 50°C instead of reflux to preserve labile groups .
- In situ stabilization : Add scavengers like molecular sieves to absorb reactive byproducts (e.g., HCl in Schlenk flasks) .
- Real-time monitoring : Use inline FTIR to detect decomposition and adjust conditions dynamically .
Q. How should researchers design experiments to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., reference inhibitors) .
- Dose-response curves : Test across a wide concentration range (nM–μM) to account for assay sensitivity thresholds .
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or methodological biases .
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Substituent screening : Synthesize derivatives with variations in the benzothiazole (e.g., Cl vs. ethyl groups) and isoxazole (e.g., methyl vs. phenyl) .
- Computational docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- Mutagenesis assays : Validate SAR predictions by testing compound activity against mutated receptor variants .
Q. Methodological Notes
- Contradiction analysis : Cross-validate spectral and bioactivity data using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
- Scalability : Pilot-scale reactions (10–100 g) require adjusted catalyst loading (0.5–1 mol%) to maintain efficiency .
Properties
IUPAC Name |
[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-2-12-4-3-5-14-15(12)19-17(24-14)21-10-8-20(9-11-21)16(22)13-6-7-18-23-13/h3-7H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJXJBHLWRNSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164716 | |
Record name | [4-(4-Ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-27-8 | |
Record name | [4-(4-Ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941869-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(4-Ethyl-2-benzothiazolyl)-1-piperazinyl]-5-isoxazolylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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